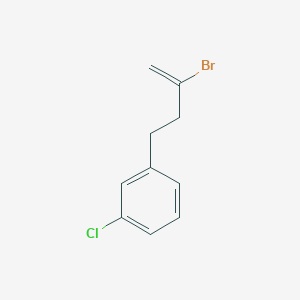

2-Bromo-4-(3-chlorophenyl)-1-butene

Description

2-Bromo-4-(3-chlorophenyl)-1-butene is a halogenated organic compound featuring a butene backbone substituted with a bromine atom at position 2 and a 3-chlorophenyl group at position 2.

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHKXDWOJGCCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641112 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-07-9 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(3-chlorophenyl)-1-butene can be synthesized through various methods. One common approach involves the reaction of 3-chlorophenylacetylene with bromine in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the controlled addition of bromine to the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-chlorophenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid are employed.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

Substitution: Products include 2-hydroxy-4-(3-chlorophenyl)-1-butene or 2-amino-4-(3-chlorophenyl)-1-butene.

Oxidation: Products include epoxides or diols.

Reduction: Products include 2-bromo-4-(3-chlorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(3-chlorophenyl)-1-butene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound’s reactivity is studied to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-chlorophenyl)-1-butene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Notes:

- Electron effects : The 3-chlorophenyl group in the target compound is electron-withdrawing, similar to the 4-carboethoxyphenyl group, which may enhance electrophilic reactivity compared to the electron-donating 2-methoxyphenyl analog .

- Steric effects: The 2,6-dichlorophenyl analog has bulky substituents that could hinder reaction kinetics compared to the monosubstituted target compound .

- Molecular weight : Halogen substitution increases molecular weight; the dichlorophenyl analog is heaviest (279.99 vs. ~241–299 for others).

Thermal and Chemical Stability

- Thermal decomposition: Halogenated aromatics like 1-(3-chlorophenyl)-1H-tetrazole decompose exothermically, releasing radicals (e.g., chlorophenyl radicals) . The bromine in the target compound may lower thermal stability compared to non-brominated analogs.

- Reactivity : Bromine’s higher leaving-group ability compared to chlorine could make the target compound more reactive in substitution reactions than its dichlorophenyl analog .

Biological Activity

2-Bromo-4-(3-chlorophenyl)-1-butene (CAS No. 731772-07-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure:

The compound can be represented as follows:

Synthesis Methods:

this compound can be synthesized through various methods, including:

- Bromination of 3-chlorophenylacetylene : This method involves the reaction of 3-chlorophenylacetylene with bromine under mild conditions, yielding the desired product with good selectivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells. In particular, it has been noted that compounds with similar structural motifs can inhibit cell proliferation and induce cell cycle arrest.

Case Study:

A study comparing various halogenated compounds revealed that those with bromine substitutions exhibited enhanced cytotoxic effects against human non-small cell lung cancer (A549) cells. The IC50 values for related compounds were significantly lower than those for standard treatments like 5-fluorouracil, indicating a potential for development as anticancer agents .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis via mitochondrial pathways |

| 5-Fluorouracil | 4.98 ± 0.41 | Inhibits DNA synthesis |

| Halogenated Flavonol | 0.46 ± 0.02 | Induces apoptosis through caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial efficacy. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although specific IC50 values and mechanisms are still under investigation.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:

- Reactivity with Nucleophiles : The presence of bromine and chlorine atoms allows for diverse reactions with nucleophiles, potentially leading to covalent modifications of proteins and enzymes involved in cell signaling and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation, leading to programmed cell death in cancer cells .

Research Applications

The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry:

- Organic Synthesis : Utilized as a building block for more complex organic molecules.

- Medicinal Chemistry : Explored for potential therapeutic applications in cancer treatment.

- Material Science : Investigated for its role in developing advanced materials due to its unique reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.